molecular formula C18H14Cl2N2O3S2 B15079858 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone CAS No. 302552-43-8

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone

Cat. No.: B15079858
CAS No.: 302552-43-8
M. Wt: 441.4 g/mol
InChI Key: MDEUXBYXPDTWND-UHFFFAOYSA-N
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Description

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a sulfanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloromethyl methyl ether to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1,3,4-oxadiazole-2-thiol in the presence of a base to form the oxadiazole derivative. Finally, the oxadiazole derivative is reacted with 4-(methylsulfanyl)benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-[4-(methylsulfanyl)phenyl]ethanone is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered attention in recent years for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C17H15ClN2O3SC_{17}H_{15}ClN_{2}O_{3}S. The structure features a dichlorophenoxy group, an oxadiazole moiety, and a methylsulfanyl phenyl group. The presence of these functional groups is pivotal for its biological activity.

Biological Activity Overview

Research into the biological activity of oxadiazole derivatives has shown promising results across several studies. Below are the key areas of activity for the compound :

Antibacterial Activity

Oxadiazole derivatives have been widely studied for their antibacterial properties. For instance, compounds similar to the one discussed have demonstrated significant effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies indicate that these compounds can inhibit bacterial growth effectively.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Oxadiazole DerivativeS. aureusTBD

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is important for protecting cells from damage and may contribute to their therapeutic effects.

Anticancer Activity

Some studies have highlighted the anticancer properties of oxadiazole derivatives. For example, certain analogs have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.

Case Studies

  • Study on Antibacterial Effects : A study involving oxadiazole derivatives reported that modifications to the oxadiazole ring significantly impacted antibacterial efficacy against Pseudomonas aeruginosa. The most effective compounds exhibited MIC values lower than those of traditional antibiotics .
  • Evaluation of Antioxidant Properties : In another research effort, a series of oxadiazole derivatives were evaluated for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain structural modifications enhanced their radical scavenging abilities .
  • Anticancer Mechanisms : A study focused on the mechanism of action revealed that specific oxadiazole derivatives could inhibit tumor growth in vivo by modulating apoptotic pathways and reducing cell proliferation rates .

Properties

CAS No.

302552-43-8

Molecular Formula

C18H14Cl2N2O3S2

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-26-13-5-2-11(3-6-13)15(23)10-27-18-22-21-17(25-18)9-24-16-7-4-12(19)8-14(16)20/h2-8H,9-10H2,1H3

InChI Key

MDEUXBYXPDTWND-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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